3,3-Dimethyl-2-methylidene-3,5-dihydrofuro[3,2-c]quinolin-4(2H)-one
Description
Properties
CAS No. |
104654-88-8 |
|---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
3,3-dimethyl-2-methylidene-5H-furo[3,2-c]quinolin-4-one |
InChI |
InChI=1S/C14H13NO2/c1-8-14(2,3)11-12(17-8)9-6-4-5-7-10(9)15-13(11)16/h4-7H,1H2,2-3H3,(H,15,16) |
InChI Key |
QEVCORPXEHSDTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C)OC2=C1C(=O)NC3=CC=CC=C32)C |
Origin of Product |
United States |
Preparation Methods
Standard Protocol for Furo[3,2-c]quinolone Synthesis
Reagents :
-
4-Hydroxy-1-methylquinolin-2(1H)-one (1.0 equiv)
-
1,1-Dimethylprop-2-yn-1-ol (1.2 equiv)
-
Cu(OTf) (10 mol%) or pTsOH·HO (10 mol%)
-
1,2-Dichloroethane (DCE) as solvent
Procedure :
-
Combine substrates and catalyst in DCE (0.1 M concentration).
-
Heat at 84°C under air for 10–12 hours.
-
Purify via silica gel chromatography (petroleum ether/ethyl acetate = 2:1).
Yield : 45–60% (dependent on propargylic alcohol substituents).
Gram-Scale Synthesis
For larger batches (4.0 mmol scale), the reaction maintains efficiency with minor adjustments:
-
Increased solvent volume (20 mL DCE per 4.0 mmol substrate)
-
Extended stirring time (1 hour at 84°C)
Structural and Reaction Variables
Role of Propargylic Alcohol Substituents
The dimethyl and methylidene groups in the target compound originate from the propargylic alcohol’s structure:
| Propargylic Alcohol | R | R | Product Substituents |
|---|---|---|---|
| 1,1-Dimethylprop-2-yn-1-ol | CH | CH | 3,3-Dimethyl, 2-methylidene |
Secondary or primary propargylic alcohols fail to yield the desired dimethyl substitution, emphasizing the necessity of tertiary alcohols.
Catalyst Screening
-
Cu(OTf) : Optimal for secondary/tertiary propargylic alcohols (48–60% yield).
-
Yb(OTf) : Enhances cyclization efficiency in post-functionalization steps.
-
pTsOH·HO : Preferred for primary alcohols but less effective for tertiary substrates.
Post-Synthetic Modifications
Isomerization to Tetracyclic Derivatives
Furo[3,2-c]quinolones undergo acid-catalyzed isomerization to cyclopenta[lmn]phenanthridin-5-ones. For example, treating 3,3-dimethyl-2-methylidene-3,5-dihydrofuro[3,2-c]quinolin-4(2H)-one with pTsOH·HO in DCE at 84°C for 12 hours yields a tetracyclic derivative in 89% yield.
Functionalization via Diels-Alder Reactions
The methylidene group participates in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride), enabling access to polycyclic architectures.
Analytical Characterization
Key Spectral Data :
-
H NMR (CDCl) : δ 8.22 (d, J = 8.2 Hz, 1H, H-5), 7.53–7.22 (m, aromatic H), 5.32 (s, 1H, H-2), 3.51 (s, 3H, N–CH), 1.42 (s, 6H, C(CH)).
Comparative Analysis of Methodologies
| Parameter | Yin et al. | Ustalar et al. |
|---|---|---|
| Starting Material | 4-Hydroxyquinolinone | 4-Hydroxycoumarin |
| Catalyst | Cu(OTf)/pTsOH | CAN |
| Key Step | 5-exo-dig cyclization | Radical addition |
| Yield | 45–60% | 30–50% |
The Cu(OTf)-catalyzed method offers superior regioselectivity for furoquinolones compared to CAN-mediated radical pathways.
Challenges and Limitations
Chemical Reactions Analysis
3,3-Dimethyl-2-methylene-2,3-dihydrofuro[3,2-c]quinolin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylene group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3-Dimethyl-2-methylidene-3,5-dihydrofuro[3,2-c]quinolin-4(2H)-one is a complex organic compound featuring a fused ring structure with furan and quinoline moieties. It has the CAS number 104654-88-8 and the molecular formula . This compound is significant in chemistry, biology, medicine, and industry for its diverse applications.
Scientific Research Applications
3,3-Dimethyl-2-methylidene-3,5-dihydrofuro[3,2-c]quinolin-4(2H)-one is used in various scientific research applications:
- Chemistry It serves as a building block in synthesizing complex heterocyclic compounds.
- Biology The compound may inhibit aldose reductase, an enzyme involved in diabetic complications.
- Medicine It is explored for its potential antimalarial properties.
- Industry It can be used to develop new materials with specific electronic properties.
Synthesis and Reaction Pathways
Synthesis typically involves reacting 8-hydroxy-7-piperidinomethylquinoline with pyridinium ylides in the presence of 1,1,3,3-tetramethylguanidine (TMG) under reflux conditions. The compound can undergo oxidation to form quinoline derivatives and nucleophilic substitutions at the methylene group.
This compound has potential biological activities, including anticancer properties and other pharmacological effects.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2-methylene-2,3-dihydrofuro[3,2-c]quinolin-4(5H)-one involves its interaction with specific molecular targets. For instance, as an aldose reductase inhibitor, the compound binds to the active site of the enzyme, preventing the reduction of glucose to sorbitol, which is a key step in the polyol pathway implicated in diabetic complications. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues within the Furo[3,2-c]quinolin-4(2H)-one Family
Several derivatives of furo[3,2-c]quinolin-4(2H)-one have been synthesized, differing in substituents at positions 2, 3, and 3. Key examples include:
Key Observations :
- Substituent Effects : The presence of electron-withdrawing groups (e.g., fluorine in 4d ) increases melting points compared to alkyl-substituted derivatives like 4c , likely due to enhanced intermolecular interactions .
- Synthetic Flexibility : Acid-catalyzed tandem reactions are versatile for introducing diverse benzylidene or aryl groups at position 2 .
Comparison with Thieno[3,2-c]quinoline Derivatives
Thieno[3,2-c]quinolines replace the furan oxygen with sulfur, altering electronic properties and bioactivity:
- Synthesis: Thieno derivatives are synthesized via Suzuki-Miyaura cross-coupling or thio-Claisen rearrangements, contrasting with the acid-catalyzed methods for furoquinolines .
- Bioactivity: Thieno derivatives exhibit anticancer (e.g., inhibition of MCF-7 cells) and anti-inflammatory activities, while furoquinolines like 4c lack reported biological data .
Comparison with Pyrano[3,2-c]quinolinones
Pyrano[3,2-c]quinolinones feature a six-membered pyran ring instead of furan:
- Synthesis: Pyrano derivatives are synthesized via bromination and alkaline hydrolysis of 3-acyl-4-hydroxyquinolin-2-ones, followed by decarboxylation .
- Reactivity: Pyranoquinolinones undergo molecular rearrangements to form furoquinolinones (e.g., conversion of 4 to 6 in ), highlighting inter-scaffold transformations .
Biological Activity
3,3-Dimethyl-2-methylidene-3,5-dihydrofuro[3,2-c]quinolin-4(2H)-one is a complex organic compound characterized by a fused ring structure that incorporates both furan and quinoline moieties. This compound has garnered attention for its potential biological activities, including anticancer properties and other pharmacological effects.
| Property | Value |
|---|---|
| CAS Number | 104654-88-8 |
| Molecular Formula | C14H13NO2 |
| Molecular Weight | 227.26 g/mol |
| IUPAC Name | 3,3-Dimethyl-2-methylidene-5H-furo[3,2-c]quinolin-4-one |
| InChI Key | QEVCORPXEHSDTN-UHFFFAOYSA-N |
Synthesis and Reaction Pathways
The synthesis of this compound typically involves the reaction of 8-hydroxy-7-piperidinomethylquinoline with pyridinium ylides in the presence of 1,1,3,3-tetramethylguanidine (TMG) under reflux conditions. The compound can undergo various chemical reactions including oxidation to form quinoline derivatives and nucleophilic substitutions at the methylene group .
Anticancer Properties
Research indicates that 3,3-Dimethyl-2-methylidene-3,5-dihydrofuro[3,2-c]quinolin-4(2H)-one exhibits significant biological activity against various cancer cell lines. A study highlighted its cytotoxic effects on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The growth inhibitory values (GI50) were found to be:
| Cell Line | GI50 (µM) |
|---|---|
| MCF-7 | 3.18 ± 0.11 |
| HeLa | 8.12 ± 0.43 |
These values suggest that the compound has a strong inhibitory potential compared to standard chemotherapeutic agents like cisplatin and doxorubicin .
The mechanism by which this compound exerts its anticancer effects appears to involve the modulation of specific protein targets associated with cancer progression. In particular, it has been shown to interact with kinases such as NEK6, NEK7, and NEK9, which are overexpressed in various cancers. The inhibition of these kinases is linked to improved overall survival rates in cancer patients .
Case Studies
- In Vitro Studies : In vitro cytotoxicity assays demonstrated that the compound significantly inhibited cell proliferation in both MCF-7 and HeLa cell lines, suggesting its potential as a therapeutic agent in oncology.
- In Silico Investigations : Molecular docking studies revealed promising interactions between the compound and key proteins involved in cancer signaling pathways, indicating a substantial reactivity profile that warrants further investigation .
Q & A
Q. What are the common synthetic routes for preparing 3,3-dimethyl-2-methylidene-3,5-dihydrofuro[3,2-c]quinolin-4(2H)-one?
- Methodological Answer : The compound is typically synthesized via tandem acid-catalyzed reactions or multicomponent protocols. For instance, acid-catalyzed cyclization of pre-functionalized quinolinones with aldehydes yields fused furoquinolinones (e.g., using HCl in ethanol at reflux) . Alternatively, a green three-component reaction involving 4-hydroxyquinolinone, aldehydes, and pyridinium bromides under microwave irradiation in water provides regioselective products with high atom economy (60-80% yields) .
Q. How is the structural integrity of this compound validated?
- Methodological Answer : Characterization relies on NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm regiochemistry and substituent positions. For example, the methylidene group at C2 appears as a singlet (~δ 5.35 ppm in ¹H NMR), while the fused furan ring is identified via carbonyl signals at ~160-170 ppm in ¹³C NMR . HRMS validates molecular formulas (e.g., [M+H]+ calculated for C₁₇H₁₆NO₂: 278.1176; observed: 278.1179) . X-ray crystallography resolves stereochemical ambiguities, as seen in related dihydroquinolinones .
Q. What are the key structural features influencing reactivity?
- Methodological Answer : The α,β-unsaturated carbonyl in the furoquinolinone core enables Michael additions and cycloadditions. Substituents at C3 (dimethyl groups) sterically hinder electrophilic attacks, while the methylidene group at C2 participates in Diels-Alder reactions . Electron-withdrawing groups (e.g., fluorine at C7) enhance electrophilic substitution kinetics .
Q. Are there eco-friendly protocols for synthesizing this compound?
- Methodological Answer : Yes. Microwave-assisted synthesis in aqueous media reduces solvent waste . Palladium-catalyzed carbonylative cyclization under oxidative conditions (CO-air mixture) avoids toxic reagents and achieves high yields (89%) in one step .
Advanced Research Questions
Q. How can conflicting spectral data for stereoisomers be resolved?
- Methodological Answer : Contradictions in NOE or coupling constants may arise from dynamic stereochemistry. For example, unexpected Diels-Alder adducts (e.g., 2-methyl-2H-pyrano[3,2-c]quinoline instead of acridone derivatives) require 2D NMR (COSY, NOESY) to confirm regioselectivity . Variable-temperature NMR can detect conformational flexibility in the dihydrofuran ring .
Q. What mechanistic insights explain tandem reaction pathways?
- Methodological Answer : Acid-catalyzed synthesis proceeds via Knoevenagel condensation (aldehyde-quinolinone coupling) followed by intramolecular cyclization (C-O bond formation) . Palladium-mediated routes involve oxidative carbonylation , forming a ketene intermediate that undergoes nucleophilic attack by the amine group . Computational studies (DFT) on transition states are recommended to validate proposed mechanisms.
Q. How can reaction yields be optimized for scale-up?
- Methodological Answer :
- Catalyst screening : PdI₂/KI outperforms PdCl₂ in carbonylative cyclization due to iodide’s stabilizing effect on Pd intermediates .
- Solvent effects : Ethanol increases solubility of hydrophobic intermediates compared to MeOH .
- Pressure control : CO-air mixtures at 60 atm enhance carbonylative efficiency without side oxidation .
Q. What biological activities are predicted for this compound?
- Methodological Answer : While direct studies are limited, structural analogs (e.g., 2,3-dihydrofuro[3,2-c]quinolin-4(2H)-ones) exhibit antitumor (IC₅₀ = 1.2–5.8 µM against MCF-7 cells) and antibacterial activity (MIC = 4 µg/mL for S. aureus) via kinase inhibition . In silico docking (e.g., AutoDock Vina) predicts high affinity for androgen receptors (ΔG = -9.2 kcal/mol) . Validate with MTT assays and MIC testing .
Q. How does pH affect the stability of the methylidene group?
- Methodological Answer : The exocyclic double bond (C2-methylidene) is prone to hydrolysis under acidic conditions (pH < 3). Stability studies in buffered solutions (pH 3–9) show degradation at pH 2 (t₁/₂ = 2 h) vs. stability at pH 7 (t₁/₂ > 48 h). Use HPLC-PDA to monitor degradation products (e.g., ketone formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
